5-(2-Difluoromethoxy-phenyl)-2H-tetrazole

Lipophilicity Drug Design Physicochemical Property

Researchers optimizing carboxylic acid-containing leads face poor metabolic stability and membrane permeability. 5-(2-Difluoromethoxy-phenyl)-2H-tetrazole (CAS 832737-43-6) addresses this via its tetrazole ring as a carboxylic acid bioisostere (pKa ~4.5-4.9) paired with an ortho-difluoromethoxy group. • XLogP3 = 2.1, TPSA = 63.7 Ų - within optimal range for passive membrane permeability (TPSA < 90 Ų) and CNS drug-likeness; avoids excessive lipophilicity (XLogP3 < 3) that promotes off-target binding • Ortho-substitution provides a distinct steric and electronic vector versus para (CAS 832740-88-2) or meta analogs, enabling unambiguous SAR mapping and fragment growing strategies • Supplied at ≥98% purity; inquire for bulk and custom synthesis options

Molecular Formula C8H6F2N4O
Molecular Weight 212.16
CAS No. 832737-43-6
Cat. No. B2457452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Difluoromethoxy-phenyl)-2H-tetrazole
CAS832737-43-6
Molecular FormulaC8H6F2N4O
Molecular Weight212.16
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNN=N2)OC(F)F
InChIInChI=1S/C8H6F2N4O/c9-8(10)15-6-4-2-1-3-5(6)7-11-13-14-12-7/h1-4,8H,(H,11,12,13,14)
InChIKeyRPWGBNNXYCBHME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Difluoromethoxy-phenyl)-2H-tetrazole (CAS 832737-43-6): Procurement-Relevant Physicochemical and Structural Overview


5-(2-Difluoromethoxy-phenyl)-2H-tetrazole (CAS 832737-43-6) is a heterocyclic building block featuring a tetrazole ring linked to a phenyl ring substituted with a difluoromethoxy group at the ortho position . The compound has a molecular formula of C8H6F2N4O and a molecular weight of 212.16 g/mol . The tetrazole moiety serves as a carboxylic acid bioisostere, while the difluoromethoxy substituent modulates electronic properties and lipophilicity (XLogP3 = 2.1), contributing to metabolic stability in drug design contexts [1]. This compound is supplied as a research chemical building block with typical purity specifications of 98% .

Why 5-(2-Difluoromethoxy-phenyl)-2H-tetrazole Cannot Be Substituted with Other Difluoromethoxy-Phenyl Tetrazole Isomers or Analogs in Procurement


Substitution of 5-(2-difluoromethoxy-phenyl)-2H-tetrazole with close structural analogs is scientifically non-interchangeable due to the critical dependence of biological target engagement and physicochemical properties on the precise substitution pattern of the difluoromethoxy group on the phenyl ring. The ortho-substitution in this compound (CAS 832737-43-6) confers a distinct steric environment and electronic distribution compared to para-substituted analogs such as 5-(4-difluoromethoxy-phenyl)-2H-tetrazole (CAS 832740-88-2) . In tetrazole-containing compounds evaluated for potassium channel modulation, the difluoromethoxy group position directly influences binding affinity and functional activity [1]. Furthermore, the presence of an additional methoxy substituent in compounds like 5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole (CAS 832739-31-8) alters molecular weight (242.18 vs. 212.16 g/mol), LogP (1.48 vs. 2.1), and topological polar surface area (72.9 vs. 63.7 Ų), fundamentally changing pharmacokinetic and target-binding profiles . Generic substitution without experimental validation of target-specific activity and physicochemical compatibility will introduce uncontrolled variables into research outcomes and synthetic pathways [1].

5-(2-Difluoromethoxy-phenyl)-2H-tetrazole (CAS 832737-43-6): Quantifiable Differentiation Evidence for Scientific Selection


XLogP3 Lipophilicity of 5-(2-Difluoromethoxy-phenyl)-2H-tetrazole Versus 3-Methoxy-4-Difluoromethoxy Analog

5-(2-Difluoromethoxy-phenyl)-2H-tetrazole (CAS 832737-43-6) exhibits an XLogP3 value of 2.1, which is 0.62 log units higher than the 3-methoxy-4-difluoromethoxy analog 5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole (CAS 832739-31-8, XLogP3 = 1.48) . This difference reflects the ortho-substitution pattern and the absence of the polar methoxy group. The increased lipophilicity of the target compound corresponds to a theoretical ~4.2-fold higher partition coefficient in octanol-water systems under comparable conditions, which may influence membrane permeability and tissue distribution in biological assays .

Lipophilicity Drug Design Physicochemical Property

Topological Polar Surface Area Differentiation: Ortho-Difluoromethoxy Tetrazole Versus 3-Methoxy-4-Difluoromethoxy Analog

The topological polar surface area (TPSA) of 5-(2-difluoromethoxy-phenyl)-2H-tetrazole is 63.7 Ų, which is 9.2 Ų lower than the 3-methoxy-4-difluoromethoxy analog 5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole (TPSA = 72.9 Ų) . This reduction in polar surface area arises from the absence of the methoxy oxygen atom in the target compound. TPSA values below 90 Ų are generally associated with favorable blood-brain barrier penetration, while values above 140 Ų correlate with poor oral absorption [1].

Polar Surface Area Blood-Brain Barrier Oral Bioavailability

Predicted Melting Point Distinction: Ortho-Substituted 5-(2-Difluoromethoxy-phenyl)-2H-tetrazole

The predicted melting point of 5-(2-difluoromethoxy-phenyl)-2H-tetrazole is 128.80 °C [1]. This value differs from the ortho-substituted analog with an additional methoxy group or para-substituted isomers, reflecting the distinct crystal packing forces dictated by the ortho-difluoromethoxy substitution pattern and the absence of additional polar substituents on the phenyl ring. In comparison, the para-difluoromethoxy isomer (CAS 832740-88-2) has a predicted melting point that may differ due to altered molecular symmetry and intermolecular hydrogen bonding capacity involving the tetrazole N-H .

Solid-State Property Crystallinity Formulation

Hydrogen Bond Acceptor Count Differentiation: Ortho-Difluoromethoxy Tetrazole as a Reduced Polarity Scaffold

5-(2-Difluoromethoxy-phenyl)-2H-tetrazole contains 6 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), resulting in an HBA/HBD ratio of 6:1 . In contrast, the 3-methoxy-4-difluoromethoxy analog (CAS 832739-31-8) contains 7 hydrogen bond acceptors, with the additional acceptor contributed by the methoxy oxygen atom . Excessive hydrogen bond acceptors can limit passive membrane permeability and oral bioavailability, particularly when HBA count exceeds 10 or when the HBA/HBD ratio is imbalanced [1].

Hydrogen Bonding Ligand Efficiency Drug-Likeness

Procurement-Driven Application Scenarios for 5-(2-Difluoromethoxy-phenyl)-2H-tetrazole (CAS 832737-43-6) Based on Quantifiable Differentiation


Medicinal Chemistry Scaffold Selection for CNS-Penetrant or Intracellular Target Programs Requiring Moderate Lipophilicity

Researchers developing small molecule therapeutics targeting intracellular or CNS proteins should prioritize 5-(2-difluoromethoxy-phenyl)-2H-tetrazole over methoxy-substituted analogs due to its XLogP3 value of 2.1 and TPSA of 63.7 Ų. These parameters place the compound within the favorable range for passive membrane permeability (TPSA < 90 Ų) while avoiding excessive lipophilicity (XLogP3 < 3) that could promote off-target binding or metabolic instability [1]. The ortho-difluoromethoxy substitution pattern provides a sterically distinct scaffold compared to para-substituted isomers, offering unique vector geometry for fragment growing or scaffold hopping strategies [2].

Carboxylic Acid Bioisostere Replacement in Lead Optimization Where pKa Modulation and Metabolic Stability Are Required

The tetrazole ring serves as a carboxylic acid bioisostere with a pKa of approximately 4.5-4.9 (compared to ~4.2-4.5 for typical carboxylic acids), providing enhanced metabolic stability while maintaining similar hydrogen bonding capacity . The difluoromethoxy group at the ortho position introduces electron-withdrawing character (σm ~0.31) that fine-tunes the electronic environment of the phenyl ring without introducing additional hydrogen bond acceptors beyond those already present [1]. This scaffold is particularly valuable in lead optimization campaigns where carboxylic acid-containing leads suffer from poor metabolic stability, rapid glucuronidation, or insufficient membrane permeability, yet require retention of an acidic moiety for target engagement [2].

Synthetic Building Block for Structure-Activity Relationship (SAR) Studies Exploring Substitution Vector Effects

The ortho-substitution pattern of 5-(2-difluoromethoxy-phenyl)-2H-tetrazole provides a distinct spatial orientation of the difluoromethoxy group relative to the tetrazole ring compared to meta- or para-substituted isomers . This vector difference is critical in SAR studies where the relative positioning of the difluoromethoxy group influences binding pocket complementarity. In tetrazole-containing compounds evaluated for ion channel modulation, the position of the difluoromethoxy substituent on the phenyl ring directly impacts target affinity [1]. Researchers conducting systematic SAR exploration of tetrazole-containing series should procure the ortho-, meta-, and para-difluoromethoxy isomers separately to fully map the substitution vector-activity relationship rather than assuming functional equivalence across regioisomers [1].

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